Bienvenue dans la boutique en ligne BenchChem!

PK5196

p53 Y220C thermal stability protein-ligand binding affinity

PK5196 (PhiKan5196) is a synthetic small-molecule stabilizer of the oncogenic p53 cancer mutant Y220C, belonging to the 2-(aminomethyl)-4-ethynyl-6-iodophenol chemotype. Discovered through halogen-enriched fragment library (HEFLib) screening and subsequent structure-guided design, PK5196 binds selectively into the mutation-induced surface crevice of the p53 core domain, raising its melting temperature and restoring transcriptional function.

Molecular Formula C25H32IN3O
Molecular Weight 517.46
Cat. No. B1193395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK5196
SynonymsPK-5196;  PK 5196;  PK5196
Molecular FormulaC25H32IN3O
Molecular Weight517.46
Structural Identifiers
SMILESOC1=C(I)C=C(C#CCNC2=CC=CC=C2)C=C1CN3CCC(N(CC)CC)CC3
InChIInChI=1S/C25H32IN3O/c1-3-29(4-2)23-12-15-28(16-13-23)19-21-17-20(18-24(26)25(21)30)9-8-14-27-22-10-6-5-7-11-22/h5-7,10-11,17-18,23,27,30H,3-4,12-16,19H2,1-2H3
InChIKeyIZUZDXSTWPMHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PK5196 – A Structure-Guided p53-Y220C Mutant Stabilizer for Selective Cancer Research


PK5196 (PhiKan5196) is a synthetic small-molecule stabilizer of the oncogenic p53 cancer mutant Y220C, belonging to the 2-(aminomethyl)-4-ethynyl-6-iodophenol chemotype [1]. Discovered through halogen-enriched fragment library (HEFLib) screening and subsequent structure-guided design, PK5196 binds selectively into the mutation-induced surface crevice of the p53 core domain, raising its melting temperature and restoring transcriptional function [1]. With a molecular formula of C₂₅H₃₂IN₃O and a molecular weight of 517.46 Da, PK5196 features an iodophenol core scaffold anchored by a halogen bond to the Leu145 main-chain carbonyl and an acetylene-linked anilinic substituent that extends into an adjacent subsite [1][2].

Why p53-Y220C Stabilizers Are Not Interchangeable – The Case for PK5196


Within the p53-Y220C stabilizer series, minor structural modifications translate into disproportionately large differences in binding affinity, thermal stabilization, and cellular bioactivity. For instance, substituting the anilinic –NH– linker in PK5196 for a phenol ether (as in PK5176) reduces binding affinity by approximately 2-fold, while replacement of the entire substituted piperidine with a carbazole scaffold (as in PK083) results in a ~15-fold affinity loss [1]. These differentials are not merely in vitro artefacts: cellular apoptosis induction in p53-Y220C homozygous NUGC-3 cells occurs at 50 μM for PK5196 versus 100 μM for its closest congener PK5174, confirming that subtle pharmacophore variations have direct, quantifiable consequences for downstream bioactivity [1]. Generic substitution without head-to-head benchmarking therefore risks selecting a compound with insufficient cellular potency or unpredictable target engagement.

PK5196 – Head-to-Head Quantitative Differentiation Evidence Against p53-Y220C Stabilizer Analogs


Binding Affinity Advantage of PK5196 Over First-Generation Lead PK083 (PhiKan083)

PK5196 exhibits a ~15-fold improvement in binding affinity for the p53-Y220C mutant compared to the first-generation carbazole-based lead PK083 (PhiKan083). PK5196 achieves an ITC-measured dissociation constant (KD) of 9.7 μM, versus PK083's KD of approximately 150 μM (measured by NMR) [1]. This affinity gain is driven by the acetylene-linked anilinic substituent enabling occupancy of an additional subsite (subsite 2) within the Y220C crevice that is inaccessible to the carbazole scaffold of PK083 [1][2].

p53 Y220C thermal stability protein-ligand binding affinity

Thermal Stabilization Superiority of PK5196 Over Close Structural Analogs PK5174 and PK5176

In a direct head-to-head differential scanning fluorimetry (DSF) assay at a fixed ligand concentration of 250 μM, PK5196 raises the melting temperature (ΔTm) of the p53-Y220C core domain by 3.61 K, exceeding the stabilization achieved by its closest structural analogs: PK5174 (ΔTm = 3.21 K) and PK5176 (ΔTm = 2.59 K) [1]. The incremental stabilization of PK5196 over PK5176 (+1.02 K) is attributed to the anilinic –NH– linker, which forms a supplementary hydrogen bond with the carbonyl oxygen of Cys220 (H-bond distance 3.2 Å), a contact absent in the phenol ether linkage of PK5176 [1][2].

differential scanning fluorimetry protein stabilization structure-activity relationship

Mutant-Selective Apoptosis Induction in p53-Y220C Cancer Cells – PK5196 Outperforms PK5174

PK5196 induces caspase 3/7-mediated apoptosis in NUGC-3 human gastric cancer cells (homozygous p53-Y220C) at a concentration of 50 μM, whereas its direct analog PK5174 requires a 2-fold higher concentration (100 μM) to achieve comparable apoptosis induction [1]. Both compounds were inactive in NUGC-4 cells (wild-type p53) under identical conditions, confirming that the pro-apoptotic effect is mutant-p53-dependent and not a consequence of general cytotoxicity [1]. The 2-fold lower active concentration of PK5196 is consistent with its 1.6-fold higher binding affinity (KD 9.7 vs. 15.5 μM) measured by ITC [1].

apoptosis assay cancer cell selectivity caspase 3/7 activation

Aggregation Inhibition Potency of PK5196 Versus Carbazole-Based PK083

Using a Thioflavin T (ThT) fluorescence-based kinetic aggregation assay, PK5196 inhibits p53-Y220C aggregation with a KI (k1k2 model) of 13 ± 1 μM, representing an approximately 7.4-fold improvement over the first-generation carbazole stabilizer PK083 (KI = 96 ± 3 μM) [1]. This improvement in aggregation inhibition potency parallels the affinity gains observed by ITC and DSF, confirming that stronger target engagement directly translates into more effective suppression of the aggregation pathway that inactivates p53-Y220C [1].

protein aggregation kinetic inhibition Thioflavin T assay

Well-Characterized Structural Binding Mode Facilitates Rational Optimization

The crystal structure of the p53-Y220C–PK5196 complex has been solved at high resolution (1.42 Å, PDB 4AGQ), revealing a defined binding mode characterized by (i) a robust iodine–carbonyl halogen bond to Leu145 anchoring the central iodophenol scaffold, (ii) the acetylene linker enabling targeting of subsite 2, and (iii) a unique anilinic –NH– hydrogen bond with the Cys220 carbonyl oxygen (3.2 Å distance) [1][2]. This level of structural characterization exceeds that available for many later-generation analogs in the series whose crystal structures have not been deposited, making PK5196 a preferred reference compound for structure-guided optimization campaigns [1].

X-ray crystallography halogen bonding structure-based drug design

Evidence-Backed Application Scenarios for PK5196 in p53-Y220C Cancer Research


Chemical Probe for p53-Y220C-Dependent Apoptosis Studies in Gastric Cancer Models

PK5196 is validated for inducing mutant-selective apoptosis at 50 μM in NUGC-3 gastric cancer cells without affecting wild-type p53 NUGC-4 cells under identical conditions [1]. This selectivity profile supports its use as a chemical probe to dissect p53-Y220C-specific apoptotic signaling pathways, including caspase 3/7 activation, BAX mitochondrial translocation, and downstream transcriptional targets such as PUMA, NOXA, and p21. Researchers designing apoptosis rescue experiments in homozygous Y220C backgrounds should prioritize PK5196 over PK5174, which requires a 2-fold higher concentration (100 μM) to trigger comparable caspase activation [1].

Reference Ligand for Structure-Based Drug Design Targeting the Y220C Crevice

The 1.42 Å co-crystal structure of PK5196 bound to p53-Y220C (PDB 4AGQ) provides atomic-level detail of halogen bonding geometry, subsite occupancy, and hydrogen-bond networks, making it a superior reference ligand for computational docking, molecular dynamics simulations, and pharmacophore modeling [1]. Structure-guided medicinal chemistry programs aiming to develop next-generation Y220C stabilizers should use PK5196 as the benchmark scaffold, as its acetylene-linked anilinic moiety establishes the key Cys220 carbonyl interaction that can be further elaborated for affinity gains [1][2].

Aggregation Inhibition Positive Control in p53-Y220C Biophysical Assays

With an aggregation inhibition constant (KI) of 13 ± 1 μM in the ThT-based kinetic assay, PK5196 provides an approximately 7.4-fold improvement over PK083 (KI = 96 ± 3 μM) as a positive control for p53-Y220C aggregation inhibition experiments [1]. This makes PK5196 the preferred reference compound for screening new chemical matter in HEFLib-based fragment screens or for calibrating DSF, ITC, and light-scattering aggregation assays with the p53-Y220C core domain [1].

Selectivity Tool Compound for Differentiating Y220C-Dependent vs. Y220C-Independent Cellular Effects

PK5196 demonstrates a clear Y220C-dependent bioactivity profile: apoptosis induction in NUGC-3 (Y220C+/+) but not in NUGC-4 (WT p53) [1]. This selectivity was independently confirmed in a panel of cancer cell lines including BXPC-3, HUH-7, and NUGC-3 (Y220C-mutant) versus SW1088, WI38, and NUGC-4 (Y220C-wild-type controls) [2]. PK5196 can therefore serve as a mutant-specific chemical tool to distinguish Y220C-driven phenotypes from general cellular stress responses in p53 biology research, particularly when benchmarked against structurally related but less potent analogs such as PK5174 or PK5176 [1][2].

Quote Request

Request a Quote for PK5196

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.